molecular formula C12H11N5O2S B2951702 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2192746-28-2

4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2951702
CAS No.: 2192746-28-2
M. Wt: 289.31
InChI Key: ZLHZYZYSLMYWFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and azetidine rings suggests that this compound would have a cyclic structure. The sulfonyl and nitrile groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitrile and sulfonyl groups could affect its polarity, solubility, and boiling/melting points .

Scientific Research Applications

4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, this compound has been found to exhibit anti-cancer effects by inhibiting the proliferation and migration of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its anti-bacterial effects, particularly against drug-resistant bacteria.

Mechanism of Action

Advantages and Limitations for Lab Experiments

4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile has several advantages as a research tool. It is a stable and well-characterized compound that can be synthesized in high yields and purity. This compound has also been found to exhibit potent biological activities, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. For instance, this compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not yet fully understood, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the discovery of new therapeutic targets. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound could provide valuable information on its safety and efficacy in vivo. Overall, this compound represents a promising avenue for future research in the field of medicinal chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial effects, making it a promising candidate for drug development. The synthesis of this compound involves a multi-step process that has been optimized to produce high yields and purity. While there are limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound. Overall, this compound represents a promising avenue for future research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile involves a multi-step process that starts with the reaction of 4-bromo-1-cyanobenzene with 3-azido-1-(tert-butoxycarbonyl)azetidin-2-one in the presence of a copper catalyst. The resulting intermediate is then treated with sodium sulfonate to yield this compound. This synthesis method has been optimized to produce this compound in high yields and purity.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-7-10-1-3-12(4-2-10)20(18,19)16-8-11(9-16)17-14-5-6-15-17/h1-6,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHZYZYSLMYWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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